molecular formula C22H19N3O2 B2638514 N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxyacetamide CAS No. 887198-37-0

N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxyacetamide

Cat. No. B2638514
CAS RN: 887198-37-0
M. Wt: 357.413
InChI Key: ZMKMDOAMSFOWNK-UHFFFAOYSA-N
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Description

Imidazopyridines, which “N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxyacetamide” likely falls under, are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .


Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .


Molecular Structure Analysis

The molecular structure of imidazopyridines consists of an imidazole ring (a 5-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1- and 3-positions) fused to a pyridine ring (a 6-membered ring consisting of five carbon atoms and one nitrogen center) .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can react with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The interaction of 2-methylimidazo[1,2-a]pyridine with Br2 in CHCl3 proceeded with a substitution of a hydrogen atom at the C-3 carbon atom .

Scientific Research Applications

Anticonvulsant Research

The compound is investigated in the field of anticonvulsant research. A study explored derivatives of imidazo[1,2-a]pyridine for potential anticonvulsant activities. Although the specific compound was not directly studied, related compounds have shown significant activity against seizures induced in models (Cesur & Cesur, 1994).

Peripheral Benzodiazepine Receptor Research

Research on substituted imidazo[1,2-a]pyridines has shown their effectiveness in binding to peripheral benzodiazepine receptors. This application is particularly relevant in the context of neurodegenerative disorders, where these receptors play a crucial role (Fookes et al., 2008).

Melatonin Receptor Ligands

Imidazo[1,2-a]pyridines have been designed and synthesized as novel classes of melatonin receptor ligands. These compounds, including derivatives similar to the queried compound, have shown promising selectivity and affinity for melatonin receptors, which are crucial in regulating sleep and circadian rhythms (El Kazzouli et al., 2011).

Antiproliferative and Anticancer Research

Studies have examined the antiproliferative effects of 2-methylimidazo[1,2-a]pyridine derivatives. These compounds, including analogs of the requested compound, were tested for their efficacy in inhibiting the proliferation of cancer cells, highlighting their potential in cancer research (Nowicka et al., 2014).

Crystal Structure Analysis

The crystal structure and Hirshfeld surface analysis of imidazo[1,2-a]pyridine derivatives have been studied to understand their molecular conformation and potential interactions in various applications (Dhanalakshmi et al., 2018).

Antiulcer and Histamine H2-Receptor Antagonist Research

Imidazo[1,2-a]pyridines have been synthesized and evaluated for their role as histamine H2-receptor antagonists and antiulcer activities. This research underscores the potential therapeutic applications of these compounds in gastrointestinal disorders (Katsura et al., 1992).

properties

IUPAC Name

N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2/c1-16-6-5-13-25-14-20(24-22(16)25)17-9-11-18(12-10-17)23-21(26)15-27-19-7-3-2-4-8-19/h2-14H,15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMKMDOAMSFOWNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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